N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, also known as VEGFR Tyrosine Kinase Inhibitor II (VEGFR-IN-1), is a small molecule (DrugBank: ) currently classified as an experimental compound. While its specific mechanisms and applications are still under investigation, research suggests it may play a role in inhibiting the Vascular Endothelial Growth Factor Receptor (VEGFR).
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide is a chemical compound categorized as a benzanilide. Its molecular formula is CHClNO, with a molecular weight of approximately 337.803 g/mol. The compound features a chlorophenyl group and a pyridinylmethyl amino moiety, making it structurally unique among similar compounds. It is primarily studied for its potential in therapeutic applications, particularly in the context of cancer and other diseases involving vascular endothelial growth factor receptor signaling pathways .
As a VEGFR tyrosine kinase inhibitor, N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide is thought to target the VEGF signaling pathway. VEGFRs are receptor proteins on the surface of endothelial cells, which line blood vessels. When VEGF binds to VEGFRs, it triggers a signaling cascade that leads to angiogenesis. N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide likely inhibits the activity of the VEGFR tyrosine kinase, thereby blocking the VEGF signaling pathway and potentially hindering angiogenesis [, ].
The chemical reactivity of N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide includes:
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide has been identified as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) signaling. This inhibition is crucial for preventing tumor angiogenesis, thereby limiting tumor growth and metastasis. The compound interacts with various signaling pathways, including:
The synthesis of N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide typically involves several steps:
This multi-step synthesis often requires careful control of reaction conditions to ensure high yields and purity .
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide has potential applications in:
Interaction studies have shown that N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide effectively binds to VEGFRs, inhibiting their activity. This binding leads to downstream effects such as reduced angiogenesis and altered cellular signaling pathways associated with tumor growth. These interactions are critical for understanding its pharmacological profile and therapeutic potential .
Several compounds share structural similarities with N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
N-(4-Chlorophenyl)-N'-(pyridin-3-yl)methanesulfonamide | Structure | Contains a sulfonamide group; different pharmacological profile. |
N-(4-Chlorophenyl)-N-(pyridin-2-yl)methanesulfonamide | Structure | Similar sulfonamide linkage; varying activity against different targets. |
N-(Phenyl)-2-[[(pyridin-4-yl)methyl]amino]benzamide | Structure | Lacks chlorine substituent; may exhibit different biological activities. |
These compounds highlight the uniqueness of N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide due to its specific substitution patterns and biological activities associated with VEGFR inhibition.